molecular formula C16H11N3O4S3 B2650002 (E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-52-6

(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2650002
CAS No.: 637318-52-6
M. Wt: 405.46
InChI Key: GXNUTRAEZNUYJV-MDWZMJQESA-N
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Description

Historical Development of Thioxothiazolidin Research

The foundation of thioxothiazolidin chemistry dates to Kallenberg's 1923 synthesis of 2,4-thiazolidinedione (TZD) via carbonyl sulfide and α-halogenated carboxylic acid cyclization. This pioneering work established the reactivity of the thiazolidinone core, characterized by its 1,3-thiazole ring fused with a ketone group. Subsequent advancements by Liberman et al. in the mid-20th century elucidated the nucleophilic substitution mechanisms underlying TZD formation from thiourea and chloroacetic acid, enabling scalable production.

The introduction of the thioxo (-S-) group at position 2 marked a critical innovation, enhancing hydrogen-bonding capacity and metal-chelating properties. By the 1990s, derivatives like 5-arylidene-2-thioxothiazolidin-4-ones emerged as kinase inhibitors, with molecular docking studies confirming their binding to ATP sites in bacterial adenylate kinases. Recent decades have seen paradigm shifts toward eco-friendly synthesis, such as ultrasound-assisted reactions using vanadyl sulfate catalysts, and computational-guided design to optimize bioactivity.

Research Significance of 4-Nitrophenyl-Substituted Thioxothiazolidins

The 4-nitrophenyl group in (E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide serves dual electronic and steric roles:

  • Electron-Withdrawing Effects : The nitro (-NO~2~) group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks during enzyme inhibition.
  • Hydrogen-Bond Acceptor : Nitro-oxygen atoms participate in non-covalent interactions with active-site residues, as observed in urease inhibition (Glide score: −11.185 kcal/mol for analogous compounds).

Comparative studies of 4-nitrophenyl analogs demonstrate enhanced inhibitory potency against bacterial adenylate kinases (IC~50~: 1.47–9.274 μM) relative to non-nitrated derivatives, attributed to improved binding site complementarity. The thiophen-2-ylmethylene moiety further contributes to activity by enforcing planar conformations that optimize π-π stacking with aromatic enzyme residues.

Current Research Landscape of Thiazolidin-4-One Derivatives

Modern synthetic strategies for thiazolidin-4-one derivatives prioritize atom economy and regioselectivity:

Method Catalyst Conditions Yield (%) Reference
One-pot condensation Bi(SCH~2~COOH)~3~ Solvent-free, 70°C 85–92
Ultrasound-assisted VOSO~4~ Acetonitrile, RT 78–90
Microwave irradiation Zeolite 5A 200 W, 10 min 89–94

Structure-activity relationship (SAR) studies reveal critical determinants of bioactivity:

  • C5 Arylidene Substitution : Thiophene or furan rings at C5 improve anticancer activity (e.g., IC~50~ = 0.073 μM against HT-29 cells) by enhancing membrane permeability.
  • N3 Acetamide Linkage : Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) exhibit superior urease inhibition (IC~50~ = 1.47 μM) compared to alkylated analogs.
  • Thioxo vs. Oxo Groups : The 2-thioxo configuration increases metalloenzyme affinity through sulfur-metal coordination, as validated in docking studies with urease nickel centers.

Research Gaps and Opportunities in Thiazolidinone Structural Modifications

Despite progress, key challenges persist:

  • Limited In Vivo Data : Most studies focus on in vitro enzyme assays, with few evaluating pharmacokinetics or toxicity profiles in animal models.
  • Therapeutic Scope : Current research emphasizes antimicrobial and anticancer applications, neglecting potential in neurodegeneration or metabolic disorders where thiazolidinones modulate PPARγ.
  • Computational Limitations : Existing docking models often overlook solvent effects and protein flexibility, necessitating molecular dynamics simulations for accurate binding predictions.

Emerging opportunities include:

  • Dual-Target Inhibitors : Designing hybrids that concurrently inhibit adenylate kinase and urease, leveraging the acetamide-thioxothiazolidin scaffold's adaptability.
  • Stereoselective Synthesis : Exploring Z/E isomerism effects on bioactivity, as seen in 5-arylidene derivatives.
  • Biodegradable Catalysts : Replacing conventional catalysts like DIPEA with enzymatic or nanocatalytic systems to align with green chemistry principles.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S3/c20-14(17-10-3-5-11(6-4-10)19(22)23)9-18-15(21)13(26-16(18)24)8-12-2-1-7-25-12/h1-8H,9H2,(H,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNUTRAEZNUYJV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H11N3O4S3C_{16}H_{11}N_{3}O_{4}S_{3}

Its molecular weight is 405.46 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
  • IC50 Values : Compounds similar to the target compound demonstrated IC50 values ranging from 0.31 µM to 9.9 µM against these cell lines, indicating potent activity against tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing that thiazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammation .

Antioxidant Activity

Antioxidant assays have shown that compounds with a thiazolidine structure can effectively scavenge free radicals and reduce oxidative stress markers. For example:

  • DPPH Assay : The compound exhibited significant radical scavenging activity with an EC50 value indicating effective antioxidant properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring or substituents on the phenyl groups can enhance potency and selectivity against target enzymes or receptors.

CompoundModificationIC50 (µM)Activity Type
1Para-hydroxy group3.2Antitumor
2Nitro substitution9.9Antitumor
3Methyl group8.4Antitumor

Case Studies

  • Case Study 1 : A study evaluated a series of thiazolidinone derivatives for their cytotoxicity against various cancer cell lines, revealing that modifications significantly impacted their activity.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The thiophen-2-ylmethylene group in the target compound distinguishes it from analogs with other aromatic or heteroaromatic substituents. Key comparisons include:

Compound ID/Name Substituent at 5-Position N-Aryl Group Melting Point (°C) Yield (%) Key Structural Features
Target Compound Thiophen-2-ylmethylene 4-Nitrophenyl Not reported Not reported Thiophene (electron-rich heterocycle) enhances π-conjugation and potential bioactivity
Compound 9 4-Chlorobenzylidene 4-Methoxyphenyl 186–187 90 Chlorine (electron-withdrawing) increases polarity; methoxy group improves solubility
Compound 10 Indol-3-ylmethylene Phenyl 206–207 83 Indole moiety may confer fluorescence or DNA-binding properties
Compound 12 (5-Nitro-2-furyl)methylene 4-Fluorophenyl 155–156 53 Nitrofuran enhances electrophilicity; fluorophenyl improves metabolic stability
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl]acetamide Phenylimino 4-Methoxyphenyl Not reported Not reported Imino group alters tautomerism and hydrogen-bonding capacity
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide 4-Methoxybenzylidene 2-Hydroxyphenyl Not reported Not reported Hydroxyl group increases hydrophilicity and metal-chelation potential

Key Observations :

  • Electron-Rich vs. In contrast, nitro-furyl (Compound 12) and chlorobenzylidene (Compound 9) are electron-withdrawing, favoring electrophilic reactivity .
  • Polarity and Solubility : The 4-nitrophenyl group in the target compound introduces strong polarity, similar to the 4-fluorophenyl in Compound 12. However, methoxy or hydroxyl groups (Compounds 5, 11) improve aqueous solubility .

Challenges :

  • Lower yields (e.g., 53% for Compound 12 ) are attributed to steric hindrance from bulky substituents or competing side reactions. The thiophene group in the target compound may reduce steric hindrance compared to bulkier groups like indole.
Physicochemical Properties
  • Melting Points : Higher melting points (e.g., 206–207°C for Compound 10 ) correlate with symmetrical substituents and strong intermolecular interactions (e.g., hydrogen bonding). The thiophene group in the target compound may lower melting points slightly due to reduced symmetry.
  • Spectroscopic Characterization: All analogs were confirmed via ¹H-NMR, MS, and elemental analysis. The thiophene’s aromatic protons would produce distinct NMR signals (~δ 7.0–7.5 ppm), while the nitro group would absorb strongly in IR (~1520 cm⁻¹ for NO₂) .

Q & A

Q. What are the critical synthetic steps for preparing (E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves three key steps:

  • Thioxothiazolidinone Core Formation : React thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH in ethanol at 60–80°C) to form the thioxothiazolidinone ring .
  • Thiophenylmethylene Introduction : Condense the intermediate with thiophene-2-carbaldehyde using a base (e.g., piperidine) in refluxing ethanol to install the thiophenylmethylene group .
  • Acetamide Coupling : React the intermediate with 4-nitrophenyl isocyanate in dimethylformamide (DMF) at room temperature, followed by purification via column chromatography . Optimization Tips: Use anhydrous solvents, monitor reactions via TLC, and employ catalysts like triethylamine to enhance yields (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry of the thiophenylmethylene group (δ 7.8–8.2 ppm for aromatic protons) and acetamide NH (δ 10.2–10.5 ppm) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
  • LCMS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 463) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., E-configuration of the thiophenylmethylene group) .

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity, and what controls are necessary?

  • Assay Design :
  • Use in vitro broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
    • Mechanistic Probes :
  • Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
  • Evaluate membrane disruption via propidium iodide uptake assays .
    • Data Interpretation: Compare activity to structurally similar compounds (e.g., chlorophenyl analogs in ) to infer SAR trends.

Q. What strategies resolve contradictions in bioactivity data between studies on thioxothiazolidinone derivatives?

  • Variable Control : Standardize assay conditions (pH, inoculum size) to minimize inter-lab variability .
  • Purity Validation : Re-characterize compounds via HPLC (>95% purity) to rule out impurities as confounding factors .
  • Structural Confirmation : Reanalyze disputed compounds using X-ray crystallography to confirm regiochemistry (e.g., E vs. Z isomers) .
  • Meta-Analysis : Compare data across analogs (e.g., nitro- vs. methoxyphenyl derivatives) to identify substituent-dependent trends .

Methodological Case Study: Synthetic Optimization

Step Reagents/Conditions Yield Key Reference
Core FormationThiourea, α-bromoketone, NaOH, EtOH, 70°C68%
Thiophenylmethylene AdditionThiophene-2-carbaldehyde, piperidine, reflux72%
Acetamide Coupling4-Nitrophenyl isocyanate, DMF, rt, 12h65%

Advanced Mechanistic Analysis

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial topoisomerase IV)?

  • Docking Studies : Use AutoDock Vina to model binding to the ATPase domain of topoisomerase IV (PDB: 3TTZ). Key interactions include H-bonding between the nitro group and Arg1126 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation: Correlate docking scores with experimental MIC data to refine predictive models .

Q. What experimental approaches validate the role of the nitro group in bioactivity?

  • Derivatization : Synthesize analogs with -NO₂ replaced by -OCH₃ or -CF₃ and compare MIC values .
  • Electrochemical Analysis : Use cyclic voltammetry to assess nitro group reduction potential, which may correlate with prodrug activation .
  • X-ray Absorption Spectroscopy : Probe nitro group electronic effects on metal-binding capacity (e.g., Fe³⁺ chelation) .

Data Contradiction Resolution Example

Conflict : Compound A (nitrophenyl) shows higher in vitro activity than Compound B (chlorophenyl) against S. aureus in Study X but lower in Study Y .
Resolution Steps :

Re-test both compounds under identical conditions (same strain, medium).

Verify compound stability via LCMS post-assay .

Analyze lipophilicity (logP) differences: Nitro derivatives may exhibit better membrane penetration but higher cytotoxicity .

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